molecular formula C18H31N5O B6904640 N-cyclohexyl-N-ethyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide

N-cyclohexyl-N-ethyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide

Cat. No.: B6904640
M. Wt: 333.5 g/mol
InChI Key: KUVJNCANFMTLHG-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide is a complex organic compound that features a cyclohexyl group, an ethyl group, and a pyrazolyl-piperazine moiety

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O/c1-3-23(16-7-5-4-6-8-16)18(24)14-21-9-11-22(12-10-21)17-13-15(2)19-20-17/h13,16H,3-12,14H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVJNCANFMTLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)CN2CCN(CC2)C3=NNC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The cyclohexyl and ethyl groups are then introduced through alkylation reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride or acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, such as methyl iodide or ethyl bromide, under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce fully saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-(2-morpholinoethyl)carbodiimide: Another compound with a cyclohexyl group and a piperazine moiety, used in peptide synthesis.

    N-cyclohexyl-N-methyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide: A structurally similar compound with a methyl group instead of an ethyl group.

Uniqueness

N-cyclohexyl-N-ethyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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